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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-c]pyridine, 4-

chloro-2-iodo-

CAS No.: 1260385-58-7

Cat. No.: B12275186

Get Quote

Part 1: Core Directive & Strategic Analysis
Executive Summary
The 6-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, VEGF

inhibitors) due to its ability to mimic the purine core while offering distinct hydrogen-bonding

vectors via the pyridine nitrogen (N6). Functionalization at the C2 position is synthetically

challenging; unlike the C3 position, which is naturally nucleophilic and prone to electrophilic

aromatic substitution, the C2 position requires activation.

This guide details the robust installation of alkynyl moieties at C2 via Sonogashira coupling.

Because direct C-H alkynylation of 6-azaindole is often plagued by regioselectivity issues (C2

vs. C3) and catalyst poisoning by the N6 nitrogen, this protocol prioritizes a "Protect-Activate-

Couple" strategy. We also outline a "De Novo Construction" route for scenarios where the

scaffold is being built from pyridine precursors.
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Regioselectivity: The C3 position is electronically favored for electrophilic attack. To target

C2, we must utilize the acidity of the C2-proton (pKa ~30 in DMSO for indoles, slightly lower

for azaindoles due to the electron-deficient pyridine ring) via lithiation.

Catalyst Poisoning: The unmasked N6 (pyridine) and N1 (pyrrole) nitrogens can coordinate

to Pd(II) species, arresting the catalytic cycle. High-temperature conditions or bulky ligands

(e.g., XPhos, SPhos) are often required to displace the substrate from the metal center.

N-Protection: Protection of N1 is mandatory. Electron-withdrawing groups (EWG) like

Phenylsulfonyl (PhSO2) or Boc are preferred for the lithiation route as they increase the

acidity of the C2 proton and prevent N1-deprotonation.

Part 2: Detailed Experimental Protocols
Protocol A: Late-Stage C2 Functionalization (The
"Protect-Activate-Couple" Route)
Best for: Derivatizing an existing 6-azaindole core.

Phase 1: N-Protection & C2-Iodination
Objective: Synthesize 1-(phenylsulfonyl)-2-iodo-1H-pyrrolo[2,3-c]pyridine. The sulfonyl group

directs lithiation to C2 and protects N1.

Reagents:

6-Azaindole (1.0 equiv)

Benzenesulfonyl chloride (1.2 equiv)

NaH (60% dispersion, 1.5 equiv)

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv)

Iodine (I₂, 1.3 equiv)

THF (anhydrous), DMF (anhydrous)

Step-by-Step:
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Protection:

Suspend NaH in dry DMF at 0 °C under Ar/N₂.

Add 6-azaindole dropwise. Stir for 30 min (solution turns yellow/brown).

Add benzenesulfonyl chloride slowly. Warm to RT and stir for 2 h.

Quench/Workup: Pour into ice water, filter precipitate, wash with water/hexane. Dry to

obtain N-PhSO2-6-azaindole.

Lithiation-Iodination:

Dissolve N-protected intermediate in anhydrous THF. Cool to -78 °C (acetone/dry ice

bath).

Add n-BuLi dropwise over 20 min. Crucial: Maintain temp < -70 °C to prevent ring opening

or migration.

Stir at -78 °C for 1 h. The solution typically turns dark red (dianion formation is possible if

excess base is used, but mono-anion at C2 is the target).

Add solution of I₂ in THF dropwise.

Stir 30 min at -78 °C, then allow to warm to RT.

Quench: Add sat. aq. Na₂S₂O₃ (to reduce excess iodine) and extract with EtOAc.

Purification: Flash chromatography (Hex/EtOAc) yields 2-iodo-6-azaindole derivative.

Phase 2: The Sonogashira Coupling
Objective: Coupling of 2-iodo-6-azaindole with terminal alkyne.

Reagents:

2-Iodo-N-PhSO2-6-azaindole (1.0 equiv)

Terminal Alkyne (1.5 equiv)
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or PdCl₂(dppf) (5 mol%)

Co-catalyst: CuI (2-5 mol%)

Base: Et₃N (3.0 equiv)

Solvent: DMF or THF (degassed)

Step-by-Step:

Setup: In a flame-dried Schlenk tube, combine the 2-iodo substrate, Pd catalyst, and CuI.

Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling

(Glaser coupling) of the alkyne.

Addition: Add degassed solvent (DMF) and Et₃N via syringe. Add the alkyne last.

Reaction:

Stir at RT for 1-4 h.

Note: If conversion is low after 4 h, heat to 50 °C. The C2-iodide is highly reactive;

excessive heat may cause degradation.

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]

Purification: Silica gel chromatography.

Phase 3: Deprotection (Optional)
Reagent: TBAF (1.0 M in THF) or Cs₂CO₃/MeOH.

Condition: Stir at RT or reflux (for carbonate) to remove the PhSO₂ group.

Protocol B: De Novo Ring Construction (The "Build-
with-Bond" Route)
Best for: Creating C2-substituted 6-azaindoles from pyridine precursors.
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Concept: Instead of functionalizing the ring, build the pyrrole ring onto a pyridine using a

Sonogashira/Cyclization cascade.

Reagents:

3-Amino-4-iodopyridine (Precursor)

Terminal Alkyne[2][3][4][5]

Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, DMF.

Cyclization Agent: KOtBu or CuI (excess) in NMP.

Workflow:

Sonogashira: Couple 3-amino-4-iodopyridine with the alkyne to form 3-amino-4-

(alkynyl)pyridine.

Cyclization: Treat the intermediate with KOtBu in NMP (80 °C). The amino group attacks the

alkyne (5-endo-dig cyclization) to form the 6-azaindole core with the substituent already at

C2.

Part 3: Optimization & Troubleshooting Data
Table 1: Reaction Parameter Screening (Protocol A)
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Parameter Condition Outcome Notes

Catalyst Pd(PPh₃)₄ Good
Standard, but air

sensitive.

Catalyst Pd(PPh₃)₂Cl₂ Excellent

More robust; active

species generated in

situ.[6]

Catalyst Pd(OAc)₂ / XPhos Excellent
Required for sterically

hindered alkynes.

Solvent THF Moderate
Slower rates; good for

lithiation step.

Solvent DMF Best
Promotes solubility

and ligand exchange.

Base Et₃N Good Standard.

Base Cs₂CO₃ Variable
Heterogeneous; often

requires higher temp.

Troubleshooting Guide
Problem: Homocoupling of Alkyne (Glaser Product).

Cause: Presence of O₂.

Fix: Rigorous degassing (freeze-pump-thaw). Add alkyne slowly via syringe pump.

Problem: No Reaction / Starting Material Recovery.

Cause: Catalyst poisoning by N6 (pyridine nitrogen).

Fix: Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10%. Ensure N1 is protected with

a bulky group (PhSO₂ or SEM).

Problem: Protodehalogenation (Loss of Iodine).

Cause: Hydride source in reaction (often from solvent or moisture).
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Fix: Use strictly anhydrous DMF. Avoid heating above 60 °C unless necessary.

Part 4: Visualization (Graphviz)
Diagram 1: Synthetic Workflow for C2-Functionalization
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Click to download full resolution via product page

Caption: Step-by-step workflow for the conversion of 6-azaindole to its 2-alkynyl derivative via

the lithiation-iodination strategy.

Diagram 2: Catalytic Cycle & N6 Interference
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Caption: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst

sequestration by the azaindole N6 nitrogen.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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